Choline fluoride

Descripción general

Descripción

Choline fluoride is a chemical compound that has been studied for its potential use in scientific research. It is a fluoride-containing choline derivative that has been investigated for its ability to affect various biochemical and physiological processes. In

Aplicaciones Científicas De Investigación

Choline and Fluoride Interaction in Reproductive Toxicity

- Choline Supplementation Alleviates Fluoride-Induced Testicular Toxicity : Research indicates that choline supplementation can mitigate the negative impacts of fluoride on male reproductive health, particularly by restoring NGF and MEK expression in mice exposed to fluoride (Zhang et al., 2016).

Cancer Imaging with PET and Fluorocholine

- Development of (18)F-Fluoroethylcholine for Cancer Imaging : A study demonstrated the potential of (18)F-fluoroethylcholine (FECh) as an effective tracer for cancer detection, particularly in prostate cancer, using PET imaging. This research also explored the synthesis and biochemistry of FECh (Hara, Kosaka & Kishi, 2002).

Fluoride Anion Recognition and Sensing

- Recognition and Sensing of Fluoride Anion : This study delves into the dual nature of fluoride, highlighting its widespread use and potential health implications. It discusses various chemical approaches to fluoride binding, particularly in aqueous media (Cametti & Rissanen, 2009).

- Highlights on Contemporary Recognition and Sensing of Fluoride Anion : This paper provides an overview of the latest research in fluoride recognition, focusing on efficient and specific interaction with fluoride in polar and aqueous media (Cametti & Rissanen, 2013).

Choline in Alleviating Fluoride-Induced Neurotoxicity

- Choline Alleviated Perinatal Fluoride Exposure-Induced Learning and Memory Impairment : This study reveals that choline can counteract learning and memory impairments in offspring mice caused by perinatal fluoride exposure (Zhao, Zhao & Wang, 2022).

Choline's Role in Mitigating Fluoride's Effects on Mice Chondrocytes

- Effect of Choline on Mice Chondrocytes Exposed to Fluoride : Research shows that choline can mediate the damaging effects of fluoride on the chondrocyte matrix and degradation enzymes in mice, suggesting its protective role against fluorosis (Zhao, Hao, Wang & Wang, 2017).

Mecanismo De Acción

Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . Choline is also converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .

Propiedades

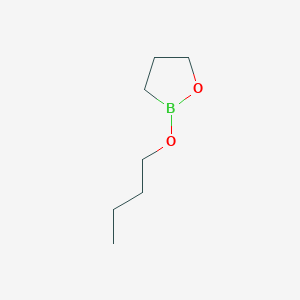

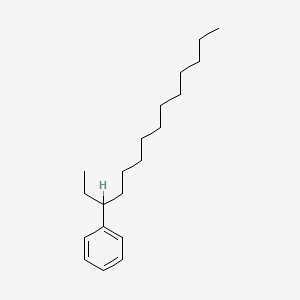

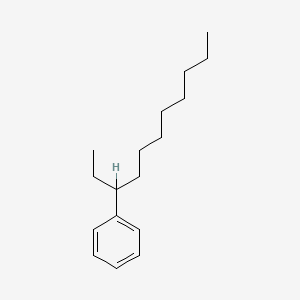

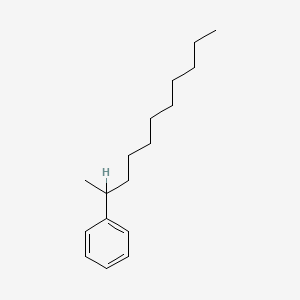

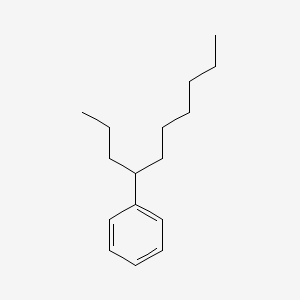

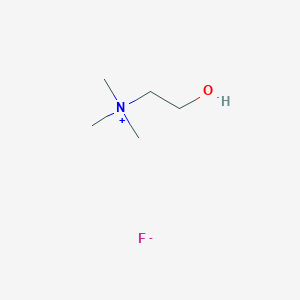

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUSSBEGLCCHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

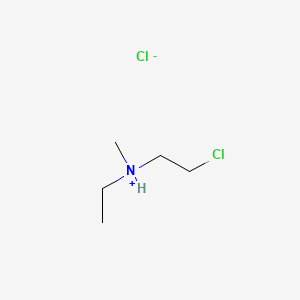

Canonical SMILES |

C[N+](C)(C)CCO.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622707 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4696-35-9 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.